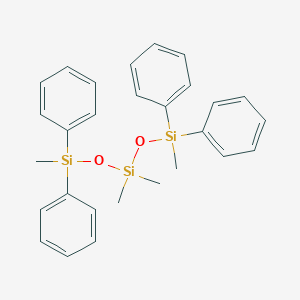
1,3,3,5-Tetramethyl-1,1,5,5-tetraphenyltrisiloxane
Overview
Description
Synthesis Analysis
The synthesis of related siloxane compounds involves the reaction of dilithiotetraphenylbutadiene with dichlorotetramethyldisilane, leading to compounds that exhibit resistance to oxidation and possess unique Si-Si bonding characteristics. These reactions are pivotal for understanding the synthesis pathways of 1,3,3,5-Tetramethyl-1,1,5,5-tetraphenyltrisiloxane and its analogs (Nakadaira & Sakurai, 1973).
Molecular Structure Analysis
The molecular structure of siloxane derivatives, including their geometric and electronic properties, has been extensively analyzed through experimental methods and density functional theory. The molecular structures of these compounds, determined using X-ray crystallography, reveal significant differences in ring conformations due to the presence of tetrahedrally coordinated silicon atoms, which influences their electronic characteristics and optical properties (Zhan et al., 2006).
Chemical Reactions and Properties
The chemical reactivity and properties of siloxane compounds are significantly influenced by their unique molecular structure. The Si-Si bond readily undergoes oxidation, leading to the formation of novel siloxane compounds with distinct properties. The mechanisms involved in these reactions highlight the chemical behavior of 1,3,3,5-Tetramethyl-1,1,5,5-tetraphenyltrisiloxane and similar molecules (Nakadaira & Sakurai, 1973).
Physical Properties Analysis
The physical properties of siloxane-based compounds, such as their thermal stability and crystallinity, have been a subject of study. These properties are crucial for understanding the behavior of 1,3,3,5-Tetramethyl-1,1,5,5-tetraphenyltrisiloxane under various conditions and its potential applications in different fields (Imai et al., 2012).
Chemical Properties Analysis
The chemical properties of 1,3,3,5-Tetramethyl-1,1,5,5-tetraphenyltrisiloxane, including its reactivity and interaction with other compounds, are integral to its applicability in synthesis and material science. Studies on its reactivity, especially in the presence of oxidizing agents, provide insights into its stability and the formation of derivatives with potentially useful properties (Nakadaira & Sakurai, 1973).
Scientific Research Applications
It has been prepared with over a 90% yield and its physical properties and oxidative stability have been determined, indicating its potential for use in various industrial applications (Li, 1980).
In related research, 1,5-bis-(m-phenoxyphenyl)-1,1,3,3,5,5-hexaphenyltrisiloxane is used as a stationary phase in high-temperature gas chromatography for separating mixtures of high-boiling silanes and polynuclear compounds, showcasing its utility in analytical chemistry (Komers & Černý, 1981).
The compound's crystal structure, specifically 1,1,5,5-tetramethyl-3,3-diphenyl-1,3,5-trisiloxane-1,5-diol, has been studied for its double-chain architecture with hydrogen-bonded dimeric motifs, contributing to the understanding of its molecular interactions and potential applications in materials science (Malinovskii et al., 2006).
Additionally, thermally induced changes in oligomethylphenylsiloxanes, a related class of compounds, produce a variety of products and polymers at high temperatures, which might be useful in understanding the thermal stability and decomposition pathways of similar siloxanes (Sobolevskii et al., 1974).
Furthermore, the molecular structures of related compounds like 1,1,2,2-tetramethyl-3,4,5,6-tetraphenyl-1,2-disila-3,5-cyclohexadiene show significant differences due to the presence of additional silicon atoms, which could be pertinent in designing siloxane-based materials with specific properties (Zhan et al., 2006).
Safety And Hazards
properties
IUPAC Name |
dimethyl-bis[[methyl(diphenyl)silyl]oxy]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O2Si3/c1-31(2,29-32(3,25-17-9-5-10-18-25)26-19-11-6-12-20-26)30-33(4,27-21-13-7-14-22-27)28-23-15-8-16-24-28/h5-24H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCVAZGXPLMNDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(O[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2)O[Si](C)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O2Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052073 | |
| Record name | 1,3,3,5-Tetramethyl-1,1,5,5-tetraphenyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless to pale yellow liquid; [Aldrich MSDS] | |
| Record name | Trisiloxane, 1,3,3,5-tetramethyl-1,1,5,5-tetraphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,5,5-Tetraphenyl-1,3,3,5-tetramethyltrisiloxane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9818 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,3,3,5-Tetramethyl-1,1,5,5-tetraphenyltrisiloxane | |
CAS RN |
3982-82-9 | |
| Record name | DC 704 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3982-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,3,5-Tetramethyl-1,1,5,5-tetraphenyltrisiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003982829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trisiloxane, 1,3,3,5-tetramethyl-1,1,5,5-tetraphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,3,5-Tetramethyl-1,1,5,5-tetraphenyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,3,5-tetramethyl-1,1,5,5-tetraphenyltrisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.474 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,3,5-TETRAMETHYL-1,1,5,5-TETRAPHENYLTRISILOXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IOT4Y7V2B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



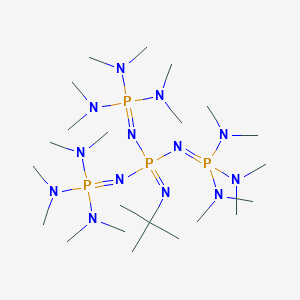
![Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B46517.png)

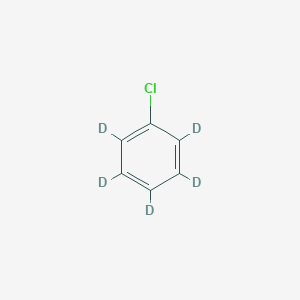



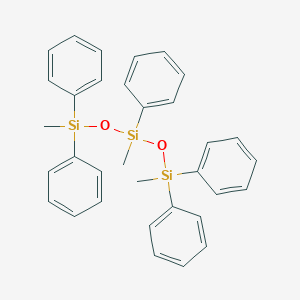

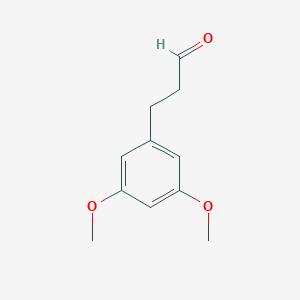
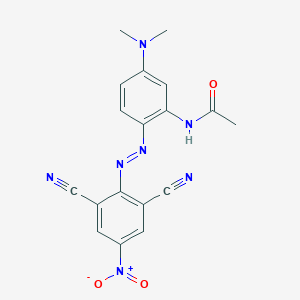
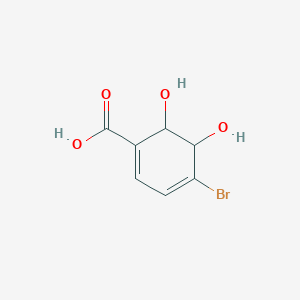
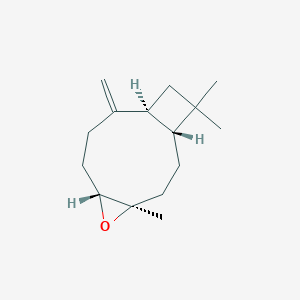
![Methyl 3-[13-(2,2-difluoroethenyl)-8-ethenyl-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B46546.png)